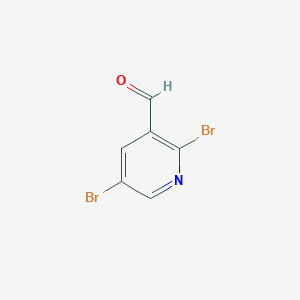

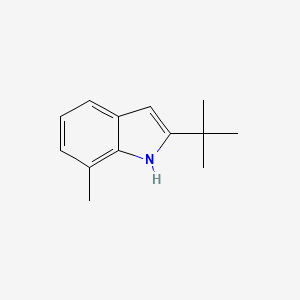

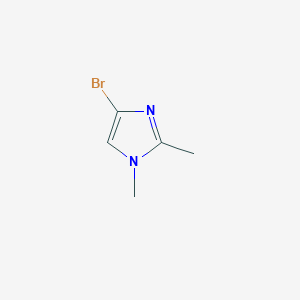

4-Bromo-1,2-dimethyl-1H-imidazole

Descripción general

Descripción

4-Bromo-1,2-dimethyl-1H-imidazole is a chemical compound that serves as a key building block for various bioactive molecules. Its significance lies in its bromine substituent, which makes it a versatile intermediate for further chemical modifications and applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of this compound has been optimized to be cost-effective and scalable. An important aspect of its synthesis is the selection of the starting material, 1,2-dimethyl-1H-imidazole, which helps avoid the formation of regioisomers. The selective debromination is achieved using isopropyl magnesium chloride, which contributes to the high yield and commercial viability of the process . Additionally, a one-pot, four-component synthesis method has been described for the synthesis of 1,2,4-trisubstituted 1H-imidazoles, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various techniques such as IR, Mass, NMR, and X-ray diffraction. These studies have provided detailed insights into the geometric parameters and the intercontacts within the crystal structure of these compounds . The molecular structure is further supported by density functional theory (DFT) calculations, which offer a theoretical perspective on the stability and charge transfer within the compound .

Chemical Reactions Analysis

The reactivity of bromoimidazole compounds has been explored in various contexts. For instance, the bromination of imidazole complexes with pentaamminecobalt(III) has been studied, revealing insights into the synthesis and reactivity of these complexes . Additionally, the formation of bromo-substituted imidazo[1,2-a]pyridines and their analogs has been investigated, demonstrating the potential for creating a variety of bromo-substituted heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be inferred from their molecular structures and the results of computational studies. The presence of the bromine atom significantly influences the compound's reactivity, making it a valuable intermediate for further chemical transformations. The molecular electrostatic surface analysis indicates that the positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could have implications for its binding interactions in biological systems . The vibrational properties of these compounds have also been characterized, providing further understanding of their physicochemical characteristics .

Aplicaciones Científicas De Investigación

1. Reactivity and Spectroscopic Properties

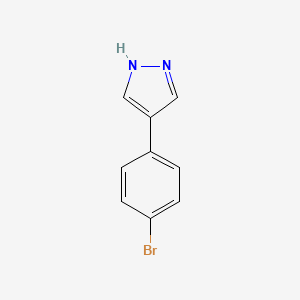

4-Bromo-1,2-dimethyl-1H-imidazole has been explored for its specific spectroscopic and reactive properties. Studies involving imidazole derivatives like 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) highlight their reactivity. Spectroscopic characterization techniques like IR, FT-Raman, and NMR have been used, coupled with computational approaches such as density functional theory (DFT) and molecular dynamics (MD) simulations. These investigations are crucial for understanding the molecular interactions and reactivity of these compounds (Hossain et al., 2018).

2. Synthesis and Characterization Techniques

The synthesis of derivatives of this compound, like 1-(2,6-Dimethyl-4-bromophenyl)Imidazole, has been documented using methods such as the improved Debus-Radziszewsk method. Characterization of these compounds is typically achieved through 1H NMR spectroscopy, providing insights into their structural properties (Zhou Zhong-gao, 2011).

3. Molecular Docking and Antimicrobial Activity

Imidazole derivatives have been studied for potential interactions with proteins and antimicrobial activities. For example, molecular docking techniques have been used to investigate potential interactions with proteins like antihypertensive protein hydrolase. Some derivatives have demonstrated inhibitory activities against certain strains of bacteria, indicating their potential application in antimicrobial research (Thomas et al., 2018).

4. Catalysis and Homogeneous Catalysis Applications

This compound derivatives have been used in the synthesis of complex ruthenium complexes, which act as catalysts in various chemical reactions. These complexes have been shown to have applications in water oxidation catalysis, highlighting the versatility of imidazole derivatives in catalytic applications (Wang et al., 2012).

5. Corrosion Inhibition

Research has also explored the use of imidazolium-based ionic liquids, including derivatives of this compound, in corrosion inhibition. These studies assess their effectiveness in protecting metals like mild steel in corrosive environments, contributing to the field of material science and engineering (Subasree & Selvi, 2020).

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

4-Bromo-1,2-dimethyl-1H-imidazole has been identified as a promising key building block for the first-generation synthesis of various bioactive molecules . It is due to their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Propiedades

IUPAC Name |

4-bromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428397 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850429-59-3 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole described in the research paper advantageous?

A1: The research paper presents a novel synthesis method for this compound that addresses a key challenge in its production. Traditional synthesis methods often encounter issues with regioselectivity, leading to the formation of unwanted isomers alongside the desired this compound. This new method utilizes 1,2-dimethyl-1H-imidazole as the starting material, effectively circumventing the regioselectivity issue []. Additionally, it employs isopropyl magnesium chloride for selective debromination, further enhancing the efficiency and yield of the desired product. This results in a cost-effective, scalable, and high-yielding process suitable for commercial production of this important building block for various bioactive molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.